molecular formula C15H19ClFNO2 B2527068 2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-4-fluorobenzamide CAS No. 1351650-40-2

2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-4-fluorobenzamide

Cat. No.: B2527068
CAS No.: 1351650-40-2
M. Wt: 299.77
InChI Key: OZTJXCGMDNACAD-UHFFFAOYSA-N
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Description

2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-4-fluorobenzamide is a synthetic benzamide derivative of interest in medicinal chemistry and pharmacological research. This compound features a 2-chloro-4-fluorobenzamide core, a scaffold recognized in scientific literature for its utility in developing enzyme inhibitors and receptor antagonists . The structure combines this core with a 2-cyclohexyl-2-hydroxyethyl side chain, a moiety that can influence the molecule's physicochemical properties and binding affinity toward biological targets. Benzamide derivatives are frequently investigated for their interactions with G protein-coupled receptors (GPCRs) and various enzymes, making them valuable tools for probing biochemical pathways . Research into analogous compounds has shown potential in diverse areas, including the development of agents against infectious diseases and central nervous system (CNS) targets . The presence of the 2-hydroxycyclohexyl fragment is of particular note, as similar structural motifs have been associated with enhanced metabolic stability and improved pharmacokinetic profiles in research compounds . This product is intended for research applications in laboratory settings only. It is not intended for use in humans, animals, or as a diagnostic agent. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClFNO2/c16-13-8-11(17)6-7-12(13)15(20)18-9-14(19)10-4-2-1-3-5-10/h6-8,10,14,19H,1-5,9H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTJXCGMDNACAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)C2=C(C=C(C=C2)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-4-fluorobenzamide typically involves the reaction of 2-chloro-4-fluorobenzoic acid with 2-cyclohexyl-2-hydroxyethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-4-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or substituted amides.

Scientific Research Applications

2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-4-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-4-fluorobenzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents on the benzamide ring and the amine side chain. Below is a detailed comparison:

Table 1: Key Structural and Physicochemical Comparisons

Compound Name (CAS No.) Benzamide Substituents Amine Side Chain Molecular Weight Key Features Reference
Target Compound 2-Cl, 4-F 2-Cyclohexyl-2-hydroxyethyl Not provided Hydrophobic cyclohexyl; hydroxyl for H-bonding
5-Bromo-2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzamide (1351652-89-5) 2-Cl, 5-Br Same as target compound Not provided Bromine increases molecular weight/halogen interactions
2-Chloro-N-(2-chloropyridin-3-yl)-4-fluorobenzamide (648427-36-5) 2-Cl, 4-F 2-Chloropyridin-3-yl 285.10 Pyridine ring enhances π-π stacking; dual Cl substituents
3-[2-Chloro-4-(4-fluorophenyl)benzamido]-N-hydroxy-4-methoxybenzamide 2-Cl, 4-(4-F-phenyl) Hydroxy-methoxybenzamide Not provided Biphenyl system; hydroxy group for metal chelation
N-(5-(4-Methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide 4-F Thiadiazole with methoxybenzylthio Not provided Thiadiazole introduces sulfur-based polarity
2-Chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-fluorobenzamide (1797575-78-0) 2-Cl, 4-F Piperidinyl-methyl-cyanopyrazine 373.8 Cyanopyrazine enhances electron-withdrawing effects
S-Metolachlor (Not a benzamide; included for agrochemical context) N/A Chloroacetamide with methoxy groups 283.8 Herbicidal activity via lipid synthesis inhibition

Structural and Functional Insights

Halogenation Patterns

  • The target compound’s 2-Cl, 4-F substitution is shared with 2-chloro-N-(2-chloropyridin-3-yl)-4-fluorobenzamide . Fluorine’s electronegativity may enhance binding to aromatic receptors, while chlorine contributes to steric bulk.

Amine Side Chain Diversity

  • Cyclohexyl-hydroxyethyl : Provides hydrophobicity (cyclohexane) and H-bonding capacity (hydroxyl), favoring membrane penetration and target engagement .
  • Heterocyclic substituents (e.g., pyridine , thiadiazole , piperidine ): Enhance solubility and enable π-π or charge-transfer interactions. For example, the pyridine in 648427-36-5 may improve solubility in aqueous media compared to cyclohexyl.

Physicochemical Properties

  • Molecular weights range from ~285 (chloropyridinyl analog ) to 373.8 (cyanopyrazinyl-piperidine derivative ), influencing bioavailability.
  • The absence of melting/boiling point data in most entries limits direct solubility comparisons, but substituent polarity (e.g., hydroxyl vs. cyanopyrazine) suggests divergent logP values.

Biological Activity

2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and applications of this compound, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-4-fluorobenzoic acid with 2-cyclohexyl-2-hydroxyethylamine . The reaction is facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to form the amide bond under controlled conditions. In industrial settings, continuous flow reactors are often used to enhance yield and quality consistency.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It has been shown to modulate the activity of certain proteins involved in inflammatory responses and cancer pathways, potentially acting as an inhibitor or modulator in these processes .

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammatory pathways. This suggests that this compound may have therapeutic potential in treating inflammatory diseases .
  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures can inhibit tumor cell proliferation. The presence of the fluorine atom may enhance its reactivity and binding affinity, making it a candidate for further investigation in cancer therapy .

Data Table: Biological Properties

PropertyValue
Molecular FormulaC15H19ClFNO2
Molecular Weight293.77 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified
Biological TargetsCOX-1, COX-2, various receptors
Potential ApplicationsAnti-inflammatory, Antitumor

Case Studies

  • Anti-inflammatory Activity : A study on related compounds showed a correlation between structural properties and COX-2 inhibition. The findings suggest that modifications similar to those in this compound could enhance anti-inflammatory effects while minimizing side effects associated with COX-1 inhibition .
  • Antitumor Studies : Investigations into benzamide derivatives have revealed promising results against various cancer cell lines. The unique structure of this compound may contribute to its efficacy as a selective anticancer agent .

Q & A

Q. What strategies improve structural resolution for crystals with twinning or poor diffraction?

  • Methodology :
  • Data collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) and cryocooling (100 K) .
  • Refinement : Twin refinement in SHELXL (TWIN/BASF commands) for pseudo-merohedral twinning .

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